2-(Isopropylamino)isonicotinonitrile

Overview

Description

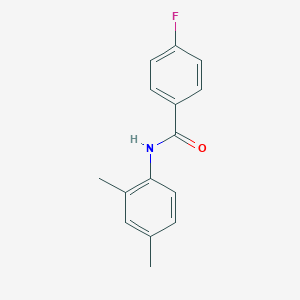

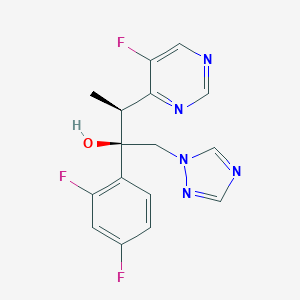

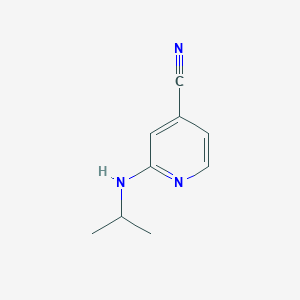

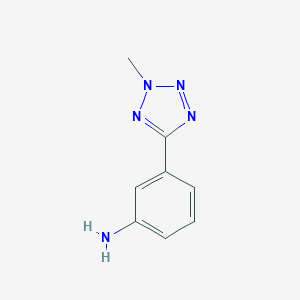

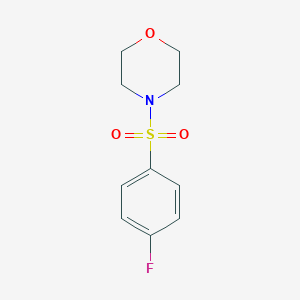

2-(Isopropylamino)isonicotinonitrile is a chemical compound with the molecular formula C9H11N3 .

Synthesis Analysis

The synthesis of 2-(Isopropylamino)isonicotinonitrile can be achieved from 2-Chloro-4-cyanopyridine and Isopropylamine .Molecular Structure Analysis

The molecular structure of 2-(Isopropylamino)isonicotinonitrile is characterized by a pyridine ring with a nitrile group at the 3-position and an isopropylamino group at the 2-position .Physical And Chemical Properties Analysis

2-(Isopropylamino)isonicotinonitrile has a molecular weight of 161.20 g/mol. It has a density of 1.1±0.1 g/cm³, a boiling point of 302.5±27.0 °C at 760 mmHg, and a flash point of 136.7±23.7 °C. The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds. Its polar surface area is 49 Ų .Scientific Research Applications

Coordination Chemistry and Polymer Synthesis : Research has explored the synthesis and characterization of coordination polymers and complexes using isonicotinonitrile derivatives. These studies include the synthesis of cadmium-thiocyanate and isonicotinonitrile adducts, forming one-dimensional and three-dimensional coordination polymers (Chen, Liu, & You, 2002). Another study reported the synthesis of new polymeric transition metal compounds using 4-cyanopyridine, a derivative of isonicotinonitrile, as a mono- or bidentate ligand (Zhao et al., 2017).

Environmental Science : A study investigating the degradation of atrazine, which includes an isopropylamino group, in water using ozone/hydrogen peroxide treatment was conducted. This research is crucial for understanding the environmental impact and breakdown of such compounds (Nélieu, Kerhoas, & Einhorn, 2000).

Biomedical and Pharmaceutical Research : Various studies have examined the biological and medicinal applications of isonicotinonitrile derivatives. For instance, research on poly(N-isopropyl acrylamide) has revealed its utility in nondestructive release of biological cells and proteins, with applications in bioengineering and tissue transplantation (Cooperstein & Canavan, 2010). Another study focused on the effect of ring substitution in 1-isopropylamino-3-phenoxypropan-2-ol on beta-adrenoceptor inhibition, highlighting the compound's pharmacological significance (Barrett & Wale, 1970).

Material Science and Organic Electronics : Investigations into cyanopyridine-based materials, which are structurally related to isonicotinonitrile, have been conducted for their applications in organic light-emitting diodes. These studies aim to improve electronic device efficiency and charge balance (Li et al., 2018).

Thermal and Physical Properties : Research on the thermal response and physical properties of polymers like poly(N-isopropylacrylamide), which contain isopropylamino groups, has been conducted. These studies are significant for understanding the behavior of these polymers under various conditions (Xia et al., 2005).

properties

IUPAC Name |

2-(propan-2-ylamino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPFELCIVGOVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562490 | |

| Record name | 2-[(Propan-2-yl)amino]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)isonicotinonitrile | |

CAS RN |

127680-78-8 | |

| Record name | 2-[(Propan-2-yl)amino]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)